2,6-Diethoxyisonicotinic acid
Description
Overview of Pyridinecarboxylic Acid Scaffolds in Chemical Sciences
Pyridine (B92270), a nitrogen-containing heterocycle, is a fundamental scaffold in modern drug design. nih.govresearchgate.net Its ability to accommodate various substitution patterns allows for its integration into a multitude of molecules with a wide spectrum of biological activities. nih.gov Pyridinecarboxylic acids, which include the isomers picolinic acid, nicotinic acid, and isonicotinic acid, are particularly noteworthy. dovepress.comnih.gov Historically, these scaffolds have been instrumental in the development of drugs for a wide range of conditions, including tuberculosis, cancer, diabetes, and hypertension. nih.gov The presence of the nitrogen atom in the aromatic ring and the potential for diverse functionalization make these structures highly valuable in the search for new therapeutic agents and enzyme inhibitors. dovepress.comnih.gov The ongoing research into compounds derived from these isomers remains exceptionally active, continually opening new avenues for drug discovery. nih.gov
Significance of 2,6-Disubstituted Pyridine Carboxylic Acid Architectures
The substitution pattern on the pyridine ring significantly influences the molecule's steric and electronic properties. Within this framework, 2,6-disubstituted pyridine architectures hold particular importance. Placing substituents at the 2 and 6 positions creates a symmetrical environment around the nitrogen atom, which can profoundly affect the compound's coordination chemistry.
A prominent example of a 2,6-disubstituted pyridine carboxylic acid is dipicolinic acid (pyridine-2,6-dicarboxylic acid). atamanchemicals.comatamankimya.com This compound is a major component of bacterial endospores, where it contributes to their heat resistance. atamanchemicals.comatamankimya.com Its ability to form stable complexes with metal ions is a key feature of its function. atamanchemicals.com Research into related structures, such as pyridine-2,6-dithiocarboxylic acid, has shown that this class of compounds can act as potent inhibitors of enzymes like New Delhi metallo-β-lactamase-1 (NDM-1), a key driver of antibiotic resistance. nih.gov The specific arrangement of functional groups in the 2 and 6 positions is crucial for this inhibitory activity, often involving chelation of metal ions in the enzyme's active site. nih.gov
Contemporary Research Landscape of 2,6-Diethoxyisonicotinic Acid
This compound is a specific derivative within the 2,6-disubstituted pyridine carboxylic acid family. While not as extensively studied as some other derivatives, it serves as a valuable intermediate in synthetic organic chemistry. google.comnih.gov Its primary role in the current research landscape is as a building block for more complex molecules, particularly in the development of novel antibacterial agents. google.comnih.gov
Research has documented the synthesis of this compound from 2,6-dichloroisonicotinic acid and sodium ethoxide. google.com It has been utilized in the synthesis of analogs of the tuberculosis drug bedaquiline (B32110). nih.gov In this context, the this compound core is used to create specific fragments of the larger, pharmacologically active molecule. nih.govnih.gov For instance, it can be converted into an intermediate amide which is then used in further synthetic steps. nih.gov This highlights its utility as a precursor in the exploration of new chemical space for potential therapeutics. nih.gov
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 5397-75-1 | chemsrc.comfluorochem.co.uk |
| Molecular Formula | C₁₀H₁₃NO₄ | chemsrc.com |
| Molecular Weight | 211.215 g/mol | chemsrc.com |
| IUPAC Name | 2,6-diethoxypyridine-4-carboxylic acid | fluorochem.co.uk |
| Density | 1.198 g/cm³ | chemsrc.com |
| Boiling Point | 402.4°C at 760 mmHg | chemsrc.com |
| Flash Point | 197.2°C | chemsrc.com |
Table 2: List of Compounds Mentioned
| Compound Name | CAS Number |
|---|---|
| This compound | 5397-75-1 |
| Isonicotinic acid | 55-22-1 |
| Picolinic acid | 98-98-6 |
| Nicotinic acid | 59-67-6 |
| 2,6-Dichloroisonicotinic acid | 5398-44-7 |
| Citrazinic acid (2,6-Dihydroxyisonicotinic acid) | 99-11-6 |
| Pyridine-2,6-dicarboxylic acid (Dipicolinic acid) | 499-83-2 |
| Sodium ethoxide | 141-52-6 |
Structure
3D Structure
Properties
IUPAC Name |
2,6-diethoxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-8-5-7(10(12)13)6-9(11-8)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJQIZRFVUOCFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=N1)OCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277797 | |
| Record name | 2,6-Diethoxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5397-75-1 | |
| Record name | NSC4259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diethoxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Diethoxyisonicotinic Acid
Precursor Synthesis and Transformations to 2,6-Diethoxyisonicotinic Acid
A key route to this compound involves the chemical modification of a readily available precursor, 2,6-dichloroisonicotinic acid.
The primary and well-documented method for synthesizing this compound is through the nucleophilic substitution of 2,6-dichloroisonicotinic acid. google.comgoogleapis.com This reaction involves the displacement of the two chlorine atoms on the pyridine (B92270) ring with ethoxy groups.
The transformation is typically carried out by first preparing a solution of sodium ethoxide. This is achieved by reacting sodium metal with anhydrous ethanol (B145695). google.comgoogleapis.com The resulting sodium ethoxide solution is then combined with 2,6-dichloroisonicotinic acid in a sealed reaction vessel, such as a steel reactor, to handle the required reaction conditions. google.comgoogleapis.com The mixture is heated to an elevated temperature, for instance, 130°C, for an extended period, often around 18 hours, to ensure the reaction proceeds to completion. google.comgoogleapis.com
Following the reaction, the mixture is cooled and the solvent is removed by evaporation. The resulting residue is then dissolved in a minimal amount of water and acidified, typically to a pH of 3 using an acid like 2M HCl. google.comgoogleapis.com This acidification step protonates the carboxylate group, leading to the precipitation of the final product, this compound, as a solid. google.comgoogleapis.com The solid product is then collected by filtration and dried to yield the pure compound. google.comgoogleapis.com
A similar strategy has been employed to synthesize related compounds, such as 2,6-bis(methylthio)isonicotinic acid, by reacting 2,6-dichloroisonicotinic acid with sodium thiomethoxide. nih.gov
Table 1: Reaction Parameters for Conversion of 2,6-Dichloroisonicotinic Acid
| Parameter | Value |
|---|---|
| Starting Material | 2,6-Dichloroisonicotinic Acid |
| Reagent | Sodium in anhydrous ethanol |
| Temperature | 130 °C |
| Reaction Time | 18 hours |
| Yield | 66% |
Data sourced from a patent describing the synthesis. google.com
The efficiency of organic reactions is often enhanced through the systematic optimization of various parameters. jmst.info For the synthesis of pyridine derivatives, this can involve adjusting the catalyst, solvent, temperature, and reaction time. mdpi.com While specific optimization studies for the synthesis of this compound are not extensively detailed in the provided results, general principles of reaction optimization can be applied.
For instance, in related syntheses, the choice of catalyst and reaction conditions has been shown to significantly impact product yields. mdpi.com The yield for the conversion of 2,6-dichloroisonicotinic acid to this compound has been reported to be 66% under specific conditions. google.com Further optimization could potentially involve screening different bases, exploring a range of temperatures, or varying the reaction time to improve this yield. Modern techniques like high-throughput screening and machine learning are increasingly being used to accelerate the optimization of chemical syntheses. beilstein-journals.org
Advanced Synthetic Strategies and Reaction Pathways
Beyond the standard conversion from chlorinated precursors, the field of organic synthesis is continually exploring more advanced and efficient routes to target molecules.
While the conversion from 2,6-dichloroisonicotinic acid is a direct approach, other starting materials for pyridine synthesis are known. For example, citrazinic acid can be a precursor for producing 2,6-dichloroisonicotinic acid itself. chemicalbook.com General methods for pyridine synthesis include the Chichibabin synthesis, which involves the condensation of aldehydes and ammonia, and transition metal-catalyzed cyclization reactions. numberanalytics.com
Multicomponent reactions (MCRs) represent an advanced strategy for synthesizing pyridine derivatives, offering advantages in terms of efficiency and atom economy. bohrium.com These one-pot reactions can combine three or four starting materials to construct the pyridine ring in a single step. bohrium.comacs.org While a specific MCR for this compound is not detailed, this approach is a viable area for future research to develop more direct synthetic routes.
Regioselectivity refers to the control of the position at which a chemical bond is formed in a reaction. For the synthesis of this compound from 2,6-dichloroisonicotinic acid, the starting material is symmetrical, and both substitution positions are equivalent. Therefore, regioselectivity is not a primary concern in this specific transformation.
However, in the synthesis of unsymmetrically substituted pyridines, controlling the regioselectivity is crucial. mdpi.com For instance, in the synthesis of 2,4-disubstituted thiazoles and selenazoles, regioselective reactions are key to obtaining the desired isomer. acs.org Similarly, high regioselectivity is a significant consideration in reactions like the cleavage of epoxides and the aza-Diels-Alder reaction for constructing six-membered heterocycles. acs.orgbeilstein-journals.org These principles would become important if one were to synthesize an analogue of this compound with different substituents at the 2 and 6 positions.
Principles of Sustainable Synthesis in this compound Production
Green chemistry principles aim to make chemical processes more environmentally friendly. numberanalytics.comnih.gov This includes the use of greener solvents, catalysts, and energy sources, as well as designing reactions that are more atom-efficient. researchgate.net
For the synthesis of pyridine derivatives, several green methodologies are being explored. nih.gov These include the use of environmentally benign solvents like aqueous ethanol, solvent-free reaction conditions, and the application of microwave irradiation or ultrasonic production to reduce energy consumption and reaction times. acs.orgnih.govresearchgate.net The use of reusable catalysts, such as metal-organic frameworks (MOFs) or biocatalysts, also aligns with the principles of sustainable chemistry. numberanalytics.combohrium.comresearchgate.net
While the documented synthesis of this compound uses conventional heating and solvents, future work could focus on adapting this synthesis to incorporate these greener principles. google.comgoogleapis.com For example, investigating the reaction under microwave conditions or exploring the use of a recyclable base could enhance the sustainability of its production.
Design and Synthesis of 2,6 Diethoxyisonicotinic Acid Derivatives
Amide Functionalization of 2,6-Diethoxyisonicotinic Acid
The carboxylic acid group of this compound serves as a versatile handle for the introduction of various amide functionalities. This transformation is a cornerstone in the synthesis of diverse derivatives.
Formation of N-Methoxy-N-methylisonicotinamide Analogues
A significant strategy in the derivatization of this compound is the formation of N-methoxy-N-methylamides, also known as Weinreb amides. This specific amide analogue is a valuable intermediate in organic synthesis. For instance, this compound can be converted into 2,6-diethoxy-N-methoxy-N-methylisonicotinamide. nih.gov This reaction is typically achieved by first activating the carboxylic acid, for example, with oxalyl chloride and a catalytic amount of DMF, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine (B92270). google.com
The resulting Weinreb amide is a stable intermediate that can be subsequently reacted with organometallic reagents, such as Grignard reagents, to yield ketones. google.com This two-step process provides a controlled method for the formation of carbon-carbon bonds at the carbonyl group.
Table 1: Synthesis of N-Methoxy-N-methylisonicotinamide Analogues
| Starting Material | Reagents | Product | Yield (%) |
|---|
Mechanistic Studies of Amidation Reactions
The formation of amides from carboxylic acids is a fundamental transformation in organic chemistry, and various mechanisms can be employed. ccspublishing.org.cn A common approach involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. nih.gov This activation can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid into a more reactive species like an acid chloride. researchgate.netthermofisher.com
In the context of forming primary amides, ammonium (B1175870) salts can serve as a source of ammonia, reacting with activated carboxylic acid derivatives. ccspublishing.org.cn Mechanistic studies have shown that in some cases, the solvent can play a crucial role in promoting the reaction by acting as a base to facilitate the amination process. ccspublishing.org.cn
More advanced methods for amidation are continuously being developed. For example, synergistic catalysis systems involving photoredox and other catalysts can enable the amidation of carboxylic acids under mild conditions. nih.gov These methods often proceed through radical intermediates, offering alternative reaction pathways to classical methods. nih.gov Another innovative approach involves the use of carboxylic acid reductases (CARs), which can catalyze amide bond formation from a carboxylic acid and an amine in an aqueous environment, driven by ATP. polimi.it Mechanistic investigations suggest that this enzymatic reaction proceeds through an acyl adenylate intermediate that reacts directly with the amine. polimi.it
Esterification and Other Carboxylic Acid Group Modifications
Beyond amidation, the carboxylic acid group of this compound can undergo various other modifications, with esterification being a primary example. The Fischer esterification, a classic method, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically under reflux conditions. scienceready.com.au The use of a dehydrating agent can shift the equilibrium towards the ester product. scienceready.com.au
Alternative esterification methods offer milder conditions or are suitable for substrates that are sensitive to strong acids. The Yamaguchi esterification, for instance, proceeds via the formation of a mixed anhydride (B1165640) using 2,4,6-trichlorobenzoyl chloride, which then reacts with an alcohol in the presence of DMAP. organic-chemistry.org Another approach is the Steglich esterification, which utilizes DCC and DMAP and is particularly useful for acid-sensitive substrates. commonorganicchemistry.com Esters can also be synthesized in a two-step process by first converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. commonorganicchemistry.com
Elaboration of Pyridine Ring Substituents
Modifying the substituents on the pyridine ring of this compound derivatives is a key strategy for fine-tuning their chemical and physical properties. This often involves the introduction of various heterocyclic moieties or the systematic variation of substituents to probe structure-activity relationships.
Integration of Diverse Heterocyclic Moieties
The pyridine core of this compound can be coupled with a wide array of other heterocyclic systems. This is often achieved through cross-coupling reactions or by building the heterocyclic ring onto a pre-functionalized pyridine derivative. The integration of heterocycles is a common strategy in drug discovery and materials science to introduce specific structural features and modulate properties like polarity and biological activity. nih.govnih.govnih.gov For example, thiazole (B1198619) rings are found in numerous biologically active compounds and can be incorporated into molecular designs. nih.govfarmaciajournal.com Similarly, imidazo[1,2-a]pyridine (B132010) scaffolds are of interest, and their derivatives can be synthesized with various substituents. frontiersin.org
Systematic Variation for Structure-Activity Relationship Investigations
Systematic variation of the substituents on the pyridine ring is a fundamental approach in medicinal chemistry to understand how different chemical groups influence the biological activity of a molecule. nih.govresearchgate.netresearchgate.net By making small, controlled changes to the structure, researchers can identify key interactions between the molecule and its biological target. This process, known as establishing a structure-activity relationship (SAR), is crucial for optimizing the potency and selectivity of drug candidates. nih.govresearchgate.netresearchgate.net For instance, in the development of antituberculosis agents, analogues of the drug bedaquiline (B32110) have been synthesized with various pyridyl C-units to lower lipophilicity while maintaining or improving potency. nih.govresearchgate.net The data gathered from these systematic variations guide the design of new, more effective compounds. nih.govresearchgate.netresearchgate.net
Convergent and Divergent Synthetic Approaches to Complex Architectures
The synthesis of complex molecular architectures from foundational building blocks is a cornerstone of modern organic and materials chemistry. This compound, with its strategically placed functional groups on a stable heterocyclic core, represents a versatile platform for the application of both divergent and convergent synthetic strategies. These approaches allow for the systematic construction of a wide array of novel compounds, from libraries of small molecules to highly ordered supramolecular structures.
Divergent Synthesis: From a Common Core to Molecular Diversity
Divergent synthesis is a powerful strategy where a single, common intermediate is transformed into a diverse library of distinct compounds through various reaction pathways. This approach is highly efficient for exploring chemical space and generating structure-activity relationships. The this compound scaffold is well-suited for divergent synthesis due to its multiple reaction sites: the carboxylic acid group, the two ether linkages, and the pyridine ring itself.
Starting from a common precursor, such as the acid chloride or a protected form of this compound, a multitude of derivatives can be accessed. The carboxylic acid function can be readily converted into a wide range of esters, amides, and hydrazides through standard acylation reactions. researchgate.net Meanwhile, the pyridine nitrogen can be targeted for N-oxide formation or quaternization, which in turn facilitates further functionalization of the ring. organic-chemistry.org By applying different sets of reagents and reaction conditions to a central intermediate, a family of related but structurally distinct molecules can be efficiently generated. nih.govorganic-chemistry.org
For example, a key intermediate such as 2,6-diethoxyisonicotinoyl chloride can be reacted with various nucleophiles to produce a library of compounds, as illustrated in the hypothetical scheme below.
Table 1: Illustrative Divergent Synthesis from a this compound Intermediate
| Entry | Starting Intermediate | Reagent/Conditions | Product Class | Potential Application |
| 1 | 2,6-Diethoxyisonicotinoyl chloride | R-OH, Pyridine | Ester | Pharmaceutical intermediate |
| 2 | 2,6-Diethoxyisonicotinoyl chloride | R¹R²NH, Et₃N | Amide | Agrochemical scaffold |
| 3 | 2,6-Diethoxyisonicotinoyl chloride | Hydrazine hydrate | Hydrazide | Precursor for heterocycles |
| 4 | This compound | m-CPBA | N-Oxide | Intermediate for C-H functionalization organic-chemistry.org |
| 5 | This compound | NaN₃, H₂SO₄ (Curtius Rearrangement) | 4-Amino-2,6-diethoxypyridine | Building block for polymers |
Convergent Synthesis: Assembling Complex Architectures
In contrast to the divergent approach, convergent synthesis involves the independent synthesis of several complex fragments that are subsequently joined together in the final stages to form the target molecule. This strategy is particularly advantageous for the construction of large and highly complex structures, such as metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies. wikipedia.org
In this context, this compound and its derivatives serve as ideal "struts" or "linkers"—the organic components that bridge metal ions or clusters to form extended, often porous, networks. wikipedia.orgmdpi.com The carboxylate group provides a robust coordination site for metal ions, while the pyridine nitrogen can act as an additional binding site, allowing for the formation of intricate and stable architectures. A related compound, 2,6-diformylisonicotinic acid, is noted for its potential to form MOFs, highlighting the utility of this substitution pattern. vulcanchem.com
The self-assembly process, guided by the specific geometry of the organic ligand and the coordination preference of the metal ion, is a hallmark of convergent synthesis in supramolecular chemistry. acs.org By carefully selecting the metal source and reaction conditions, derivatives of isonicotinic acid can be directed to assemble into predictable and highly ordered one-, two-, or three-dimensional structures. acs.orgacs.org
Table 2: Examples of Complex Architectures Formed via Convergent Self-Assembly Using Isonicotinic Acid-Based Ligands
| Architecture Type | Description | Metal Ions | Ligand Type | Citation |
| 1D Chain-like Assembly | One-dimensional polycationic chains formed by bridging isonicotinic acid ligands and lanthanide ions. | Sm, Eu, Tb, Dy | Isonicotinic acid | acs.org |
| 2D Host Layers | Stacked two-dimensional layers creating rectangular cavities capable of including guest molecules. | Ni(II) | Isonicotinic acid, Thiocyanate | acs.org |
| 3D Supramolecular Network | Interconnected 1D chains linked by hydrogen bonds and π-π interactions to form a stable 3D network. | Sm, Eu, Tb, Dy | Isonicotinic acid | acs.org |
| Metal-Organic Framework (MOF) | Porous, crystalline polymers constructed from metal clusters (SBUs) and organic linkers. | Various (e.g., Zr, Mn) | Dicarboxylic acids, Bipyridyl derivatives | wikipedia.orgmdpi.com |
Advanced Spectroscopic Characterization in the Study of 2,6 Diethoxyisonicotinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their distinct chemical shifts (δ), which are influenced by the surrounding electronic environment. The structure of 2,6-diethoxyisonicotinic acid features two key proton environments: the aromatic protons on the pyridine (B92270) ring and the protons of the two ethoxy groups.
The pyridine ring has two equivalent protons at the C-3 and C-5 positions, which are expected to appear as a single signal due to the molecule's symmetry. The two ethoxy groups are also equivalent and will each give rise to a quartet for the methylene (B1212753) (-OCH₂-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, coupled to the adjacent methylene protons. The acidic proton of the carboxyl group (-COOH) is often broad and may exchange with deuterated solvents, sometimes not being observed.
While direct experimental data for this compound is not widely published, data from its closely related derivative, 2,6-diethoxy-N-methoxy-N-methylisonicotinamide, shows a singlet for the two aromatic protons at δ 6.43 ppm, a quartet for the ethoxy methylene protons at δ 4.33 ppm, and a triplet for the ethoxy methyl protons at δ 1.39 ppm in CDCl₃. nih.gov Based on this, a predicted ¹H NMR spectrum for this compound in a similar solvent can be tabulated.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
|---|---|---|---|
| ~10.0 - 13.0 | Singlet, broad | 1H | -COOH |
| ~6.50 | Singlet | 2H | H-3, H-5 |
| ~4.35 | Quartet | 4H | -OCH₂CH₃ |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. hmdb.ca In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, allowing for the determination of the number of distinct carbon environments.
For this compound, five distinct carbon signals are expected due to the molecule's symmetry:
One signal for the carboxylic acid carbon (-COOH).
Three signals for the pyridine ring carbons (C-2/C-6, C-3/C-5, and C-4).
Two signals for the ethoxy group carbons (-OCH₂CH₃).
The chemical shifts can be predicted based on general ranges for similar functional groups. chemguide.co.uk The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (δ 160-185 ppm). The aromatic carbons attached to the electronegative oxygen atoms (C-2/C-6) will also be downfield, followed by the other ring carbons. The carbons of the ethoxy groups will appear in the upfield region.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~165-175 | -COOH |
| ~160-165 | C-2, C-6 |
| ~145-150 | C-4 |
| ~105-110 | C-3, C-5 |
| ~60-65 | -OCH₂CH₃ |
Note: Predicted values are based on typical chemical shift ranges and may vary.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. chemguide.co.uk For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet (~4.35 ppm) and the methyl triplet (~1.40 ppm) of the ethoxy groups, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). pg.edu.pl This would definitively link the proton signals to their respective carbon signals: the aromatic protons (~6.50 ppm) to the C-3/C-5 carbons (~105-110 ppm), the methylene protons (~4.35 ppm) to the -OCH₂- carbons (~60-65 ppm), and the methyl protons (~1.40 ppm) to the -CH₃ carbons (~14-16 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bond) couplings between protons and carbons. pg.edu.pl This is particularly useful for identifying quaternary carbons (those without attached protons). For this molecule, HMBC would show correlations from the aromatic protons (H-3/H-5) to the surrounding carbons (C-2/C-6, C-4, and the -COOH carbon), and from the ethoxy methylene protons to the C-2/C-6 carbons, thereby confirming the substitution pattern on the pyridine ring.
Vibrational Spectroscopy: Infrared (IR) Spectrometry
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. hmdb.capressbooks.pub The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.
The most prominent features would include:
A very broad O-H stretching band for the carboxylic acid, typically in the 3300-2500 cm⁻¹ region. nih.gov
A strong, sharp C=O stretching band for the carboxylic acid carbonyl group, expected around 1700-1730 cm⁻¹. pressbooks.pub
C-H stretching vibrations from the ethoxy groups and the aromatic ring just below and above 3000 cm⁻¹, respectively.
Asymmetric and symmetric C-O-C stretching bands from the ether linkages of the ethoxy groups, typically found in the 1250-1050 cm⁻¹ range.
Vibrations associated with the pyridine ring (C=C and C=N stretching) in the 1600-1400 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~2980, ~2870 | C-H stretch (sp³) | Ethoxy groups |
| ~1710 (strong) | C=O stretch | Carboxylic Acid |
| ~1600, ~1470 | C=C, C=N stretch | Pyridine Ring |
| ~1250, ~1050 | C-O stretch | Aryl Ether |
| ~1300 | C-O stretch | Carboxylic Acid |
Note: Predicted values are based on typical group frequencies.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns
Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and valuable structural information from the fragmentation patterns of the molecule. google.com
For this compound (molecular formula C₁₀H₁₃NO₄), the calculated molecular weight is approximately 211.21 g/mol . In a mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 211. Using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecule ([M+H]⁺) would be observed at m/z 212. googleapis.com
The fragmentation pattern provides clues to the molecule's structure. Plausible fragmentation pathways for this compound include:
Loss of a water molecule (H₂O, 18 Da) from the carboxylic acid.
Loss of an ethyl group (-CH₂CH₃, 29 Da) from an ethoxy moiety.
Loss of an ethoxy radical (-OCH₂CH₃, 45 Da).
Loss of carbon dioxide (CO₂, 44 Da) or the entire carboxyl group (-COOH, 45 Da).
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Identity of Loss |
|---|---|---|
| 212 | [C₁₀H₁₄NO₄]⁺ | [M+H]⁺ |
| 194 | [C₁₀H₁₂NO₃]⁺ | Loss of H₂O |
| 166 | [C₈H₁₀NO₃]⁺ | Loss of C₂H₄ (from ethoxy) |
Note: Fragmentation is complex and these represent only a few possible pathways.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. upi.edusci-hub.se This technique is particularly useful for analyzing compounds with conjugated systems and chromophores. sci-hub.se
The pyridine ring in this compound is an aromatic system and acts as a chromophore. It is expected to exhibit π → π* electronic transitions. The presence of the electron-donating ethoxy groups and the electron-withdrawing carboxylic acid group will influence the energy of these transitions and thus the wavelength of maximum absorbance (λmax). upi.edu Compared to unsubstituted pyridine, the substituents are expected to cause a bathochromic (red) shift to longer wavelengths. The spectrum would likely show one or more strong absorption bands in the UV region, typically between 200 and 400 nm.
Table 5: Predicted UV-Vis Absorption for this compound
| Predicted λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~220-240 | π → π* | Substituted Pyridine Ring |
Note: Values are predictions based on similar aromatic systems. The solvent can significantly affect the λmax.
Theoretical Spectroscopic Prediction and Experimental Correlation
A comprehensive review of scientific literature reveals a notable absence of dedicated studies on the advanced spectroscopic characterization of this compound. While this compound is mentioned as an intermediate in the synthesis of other molecules, such as analogues of the tuberculosis drug bedaquiline (B32110), detailed research focusing on the correlation between its theoretical spectroscopic predictions and experimental spectroscopic data is not publicly available. nih.govnih.gov
In a typical study of this nature, researchers would employ computational chemistry methods, such as Density Functional Theory (DFT), to predict the spectroscopic properties of a molecule. These theoretical predictions would then be compared against experimental data obtained from various spectroscopic techniques. This correlative approach is crucial for the unambiguous assignment of spectral features and for gaining a deeper understanding of the molecule's electronic and structural properties.
For instance, theoretical calculations can predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). The comparison of these calculated values with experimental spectra allows for a detailed assignment of vibrational modes, confirmation of molecular structure, and analysis of electronic behavior. Discrepancies between theoretical and experimental data can often be explained by factors such as solvent effects, intermolecular interactions in the solid state, or the limitations of the chosen theoretical model. Current time information in Bangalore, IN.researchgate.net
A study on 2,6-distyrylpyridine, for example, utilized DFT calculations with the B3LYP method to show that this level of theory provides a good fit with experimental data for evaluating vibrational frequencies and geometrical parameters. nih.gov Similarly, research on other organic molecules has demonstrated the power of combining experimental measurements with theoretical calculations to achieve a thorough spectroscopic characterization. nist.govrsc.orguchile.clresearchgate.net
Unfortunately, no such detailed investigation has been published for this compound. The only available spectroscopic information is rudimentary, such as a reported 1H NMR spectrum for a related intermediate, 2,6-diethoxy-N-methoxy-N-methylisonicotinamide, which showed signals at δ 6.43 (s, 2H), 4.33 (q, J = 7.1 Hz, 2H), 3.59 (br s, 3H), 3.32 (s, 3H), and 1.39 (t, J = 7.1 Hz, 3H). nih.gov This limited information is insufficient for the comprehensive analysis required for this section.
Without dedicated research providing both theoretical calculations and experimental spectra for this compound, a meaningful discussion and the generation of comparative data tables are not possible.
Computational and Theoretical Investigations of 2,6 Diethoxyisonicotinic Acid Systems
Quantum Chemical Methodologies for Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 2,6-diethoxyisonicotinic acid. These computational tools allow for the detailed examination of electron distribution and molecular orbitals, which are key determinants of a molecule's chemical behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including atoms and molecules. researchgate.net DFT calculations focus on the electron density as the fundamental property, offering a computationally efficient yet accurate approach to determine the properties of a many-electron system. researchgate.net
For organic molecules similar to this compound, DFT is employed to calculate a range of properties that are crucial for understanding their reactivity and potential as, for example, inhibitors of biological targets. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a particularly important parameter as it provides insight into the chemical stability and reactivity of the molecule. A smaller gap generally suggests higher reactivity.
In studies of related compounds, such as anthranilic acid derivatives, DFT has been utilized to predict their electronic and physicochemical properties. Such calculations can reveal that a molecule is highly electrophilic and relatively stable from a quantum chemical perspective. The examination of HOMO-LUMO contour maps and molecular electrostatic potential can further illustrate the charge density distributions, which can be correlated with biological activity. For instance, in the study of two salt cocrystals containing a Meldrum's acid group, DFT at the B3LYP/6-311G(d,p) level was used to optimize the geometric structures, and the results showed good agreement with crystallographic data.
While no specific DFT studies on this compound are publicly available, the application of these methods would be expected to yield valuable information on its electronic properties and reactivity.
Ab Initio Calculations for Molecular Properties
Ab initio calculations are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are often more computationally intensive than DFT but can provide highly accurate results for molecular properties.
For molecules with structural similarities to this compound, such as retinoic acid, ab initio methods have been used to investigate conformational preferences. For example, single-point energy calculations have been performed to yield results comparable to high-level methods for low-energy conformations. Such studies can help in understanding the relative energies of different conformers in the gas phase.
There are no specific ab initio calculation findings reported in the literature for this compound. However, the application of such methods could provide a detailed understanding of its intrinsic molecular properties, such as its geometry, vibrational frequencies, and electronic energies, in the absence of environmental effects.
Molecular Dynamics (MD) Simulations for Conformational Space and Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving the equations of motion for a system of particles, MD simulations provide a dynamic view of molecular behavior, which is crucial for understanding conformational changes and intermolecular interactions.
Conformational Analysis and Dynamics
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. MD simulations are a powerful tool for exploring the conformational landscape of a molecule, identifying the most stable conformers and the energy barriers between them.
In studies of other organic acids, such as succinic acid, NMR spectroscopy combined with quantum mechanical calculations has been used to determine conformational preferences in various solvents. For kojic acid derivatives, MD simulations have been employed to understand the stability of different enantiomers in complex with an enzyme. These simulations can reveal significant interactions with binding site residues, leading to a stable complex throughout the simulation.
Specific conformational analysis data for this compound from MD simulations is not available in published literature. Such a study would be valuable for understanding its flexibility and the predominant shapes it adopts in different environments.
Simulation of Ligand-Target Interactions
MD simulations are instrumental in studying the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein or nucleic acid. These simulations can provide detailed insights into the binding mode, the stability of the ligand-target complex, and the key intermolecular interactions that govern binding affinity.
For instance, MD simulations have been used to investigate the interaction between 2,6-dihydroxybenzoic acid nicotine (B1678760) salt and human serum albumin, revealing that the interaction is a spontaneous process driven mainly by hydrophobic forces. Such simulations can also show how the ligand affects the structure and function of the protein. In the context of drug design, MD simulations can help to understand the isoform selectivity of compounds by analyzing the dynamic stability of ligand-bound structures.
No specific studies on the simulation of ligand-target interactions involving this compound have been reported. Identifying a biological target for this compound would be the first step in applying these powerful simulation techniques.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to understand how the chemical structure of a compound influences its biological activity. These models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their activities.
In a typical QSAR study, molecular descriptors, which are numerical representations of a molecule's properties, are calculated for a set of compounds with known activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. For example, a QSAR study on a series of s-triazine derivatives as antimalarial agents identified key molecular descriptors like dipole moment and total energy that influence their inhibitory activity. Similarly, a QSAR study on xanthone (B1684191) derivatives as anticancer agents revealed that net atomic charges and logP were important for their cytotoxic activities.
There are no published SAR or QSAR studies specifically focusing on this compound. Developing such a model would require a dataset of structurally related compounds with measured biological activity.
Quantitative Structure-Activity Relationship (QSAR) for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are instrumental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and reducing the time and cost associated with experimental screening. mdpi.comresearchgate.net For the isonicotinic acid family, QSAR studies have been pivotal in exploring activities such as antimicrobial, antitubercular, and enzyme inhibition. researchgate.netresearchgate.netnih.gov
A typical QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (e.g., molecular volume, surface area), electronic (e.g., dipole moment, atomic charges), and lipophilic (e.g., logP) characteristics. uran.ua Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that links these descriptors to the observed biological activity. analis.com.my
The robustness and predictive power of a QSAR model are evaluated through rigorous internal and external validation procedures. mdpi.comanalis.com.my Studies on isonicotinic acid derivatives have successfully developed predictive models for various biological targets. For instance, a multi-target QSAR model was found to be effective in describing the antimicrobial activity of N2-acyl isonicotinic acid hydrazides. researchgate.net Similarly, machine learning-based QSAR models have been developed to predict the anti-tubercular activity of isoniazid (B1672263) (INH) derivatives, demonstrating balanced accuracies between 61–78% in cross-validation tests. researchgate.net These models reveal which molecular properties are most influential for a given biological effect. For example, in a study of tricyclic quinoline (B57606) derivatives, diuretic activity was found to increase with higher logP, refractivity, and dipole moment values, while decreasing with larger molecular volume and surface area. uran.ua
Table 1: Representative QSAR Models for Isonicotinic Acid Derivatives
| Biological Activity | Compound Class | Key Descriptors/Findings | Model Type | Reference |
| Antimicrobial | N2-acyl isonicotinic acid hydrazides | A multi-target QSAR model was effective in describing antimicrobial activity. | Multi-target QSAR | researchgate.net |
| Antitubercular | Isoniazid (INH) derivatives with a thiazole (B1198619) core | Predictive models were built using machine learning techniques. | Machine Learning | researchgate.net |
| Kinase Inhibition | Indole hybrids with nicotinic/isonicotinic acid | Nicotinic acid derivatives showed higher predicted activity as kinase inhibitors, enzyme inhibitors, and GPCR ligands. | Molinspiration software prediction | nih.gov |
| Diuretic Activity | Tricyclic quinoline derivatives | Activity correlates with logP, refractivity, dipole moment, hydration energy, and HOMO energy. | Multivariate Linear Regression (MLR) | uran.ua |
This table is illustrative and based on findings for the broader class of isonicotinic acid derivatives.
Prediction of Spectroscopic Signatures and Vibrational Modes
The process begins with the optimization of the molecule's geometry to find its most stable conformation(s). biointerfaceresearch.com For flexible molecules, a conformational analysis is performed to identify the global energy minimum structure. researchgate.net Following optimization, a frequency calculation is performed. The results yield a set of vibrational frequencies and their corresponding IR and Raman intensities. jocpr.com
Each calculated vibrational mode can be assigned to specific atomic motions, such as stretching, bending, or torsional movements of functional groups. This is achieved by analyzing the Potential Energy Distribution (PED) or Total Energy Distribution (TED), which quantifies the contribution of each internal coordinate to a given vibration. researchgate.netbiointerfaceresearch.com For isonicotinic acid derivatives, characteristic vibrations include the C=O stretching of the carboxylic acid group, C-O stretching, C-N stretching within the pyridine (B92270) ring, and various C-H bending modes. biointerfaceresearch.com These theoretical predictions show excellent agreement with experimental FT-IR and FT-Raman spectra and are invaluable for confirming molecular structure and interpreting experimental data. researchgate.netjocpr.com
Table 3: Predicted Vibrational Frequencies and Assignments for a Representative Isonicotinic Acid Derivative (based on Dinicotinic Acid)
| Frequency (cm⁻¹) (Calculated) | Assignment (Based on PED) | Vibrational Mode |
| ~3600-3400 | O-H stretch | Carboxylic acid O-H group |
| ~3100-3000 | C-H stretch | Aromatic C-H on the pyridine ring |
| ~1750-1700 | C=O stretch | Carboxylic acid carbonyl group |
| ~1610 | C-N stretch | Pyridine ring stretching (mode 8a) |
| ~1590 | C-C stretch | Pyridine ring stretching (mode 8b) |
| ~1450 | O-H in-plane bend | Carboxylic acid O-H bending |
| ~1300-1200 | C-O stretch | Carboxylic acid C-O group |
| ~950 | O-H out-of-plane bend | Dimer-related O-H out-of-plane bending |
| ~800-700 | C-H out-of-plane bend | Aromatic C-H bending |
Note: Frequencies are approximate and based on DFT (B3LYP) calculations for related molecules like dinicotinic acid. biointerfaceresearch.com The actual values for this compound would be influenced by the ethoxy groups.
Mechanistic Insights via Computational Reaction Pathway Studies
Computational chemistry offers profound insights into chemical reaction mechanisms, allowing researchers to map out entire reaction pathways, identify transition states, and calculate activation energies. researchgate.net This knowledge is crucial for optimizing reaction conditions, understanding catalyst behavior, and predicting the formation of byproducts.
For derivatives of isonicotinic acid, many of which are synthesized through reactions like esterification, amidation, or hydrazone formation, DFT calculations can elucidate the step-by-step molecular transformations. researchgate.net A computational study of a reaction mechanism typically involves:
Reactant and Product Optimization: Calculating the stable structures and energies of the starting materials and final products.
Transition State Searching: Locating the high-energy transition state structure that connects reactants to products for each step of the reaction.
Solvent and Catalyst Effects: Incorporating solvent models (e.g., PCM) or explicit catalyst molecules to understand their influence on the reaction pathway and energetics. researchgate.net
For example, a combined theoretical and experimental study on hydrazone synthesis revealed the detailed energetics of each reaction step under neutral and acidic conditions, including the role of aniline (B41778) as a catalyst and the involvement of explicit water molecules in proton transfer steps. researchgate.net While a specific pathway study for this compound synthesis is not published, these methods are directly applicable. Furthermore, the broader field of computer-assisted synthesis design uses machine learning and rule-based algorithms to predict entire synthetic pathways for novel molecules, transforming how chemical synthesis is planned and executed. frontiersin.orgnih.gov
Table 4: General Steps in a Computational Study of a Reaction Mechanism (e.g., Hydrazone Formation)
| Step | Objective | Computational Method |
| 1. Geometry Optimization | Find the lowest energy structures of reactants, intermediates, and products. | DFT (e.g., B3LYP) with an appropriate basis set. |
| 2. Transition State (TS) Search | Locate the saddle point on the potential energy surface for each elementary step. | Synchronous Transit-Guided Quasi-Newton (STQN) or similar methods. |
| 3. Frequency Calculation | Characterize stationary points (minima or TS) and obtain zero-point vibrational energies (ZPVE). | A single imaginary frequency confirms a true TS. |
| 4. Energy Calculation | Determine the relative energies (ΔE) and activation barriers (ΔE‡) of the reaction pathway. | Single-point energy calculations with a larger basis set on the optimized geometries. |
| 5. Solvation Modeling | Account for the effect of the solvent on the reaction energetics. | Implicit solvent models (e.g., PCM, SMD) or explicit solvent molecules. |
| 6. Pathway Analysis | Construct a reaction coordinate diagram to visualize the mechanism and identify the rate-determining step. | Analysis of calculated energies and structures. |
Medicinal Chemistry and Biological Applications of 2,6 Diethoxyisonicotinic Acid Derivatives
Antitubercular Agents and Bedaquiline (B32110) Analogues
The global health threat of multidrug-resistant tuberculosis (MDR-TB) has necessitated the discovery of novel drugs with new mechanisms of action. Derivatives of 2,6-diethoxyisonicotinic acid are key components in the synthesis of diarylquinolines (DARQs), a class of compounds that includes the FDA-approved drug bedaquiline. mdpi.comnih.gov These agents are highly active against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov
The synthesis of diarylquinoline scaffolds often utilizes this compound as a key building block. nih.gov The rational design of these molecules focuses on optimizing their interaction with the mycobacterial ATP synthase, the target enzyme. One common synthetic strategy involves the condensation of a substituted quinoline (B57606) unit with a substituted benzaldehyde, followed by deoxygenation to yield the core diarylquinoline structure. nih.gov Another approach is the palladium-mediated coupling of a boronic acid with a substituted benzyl (B1604629) halide. nih.gov
Further modifications, particularly at the C-unit of the diarylquinoline, have been explored to enhance potency and improve physicochemical properties. For instance, replacing the naphthalene (B1677914) ring of bedaquiline with various pyridyl groups has been shown to produce analogues with considerably lower lipophilicity. nih.gov The synthesis of these C-unit pyridyl analogues can involve the preparation of a Weinreb amide from this compound, which is then converted to the required Mannich base. nih.govnih.gov
Extensive structure-activity relationship (SAR) studies have been conducted on diarylquinoline derivatives to understand the key structural features required for potent anti-mycobacterial activity. These studies have systematically explored modifications in different regions of the diarylquinoline scaffold. frontiersin.org
Key findings from SAR studies include:
A-Ring (Quinoline): Substitution at the 6-position of the quinoline ring is crucial. Replacing the bromine atom in bedaquiline with a more hydrophilic cyano group has been shown to be beneficial. nih.gov
B-Ring (Phenyl): The nature of the substituent on the phenyl ring influences activity.
C-Unit (Naphthyl/Pyridyl): Replacement of the lipophilic naphthalene ring with less lipophilic bicyclic heterocycles or substituted pyridines can lead to analogues with improved properties. nih.gov
A series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and evaluated for their antitubercular activity. nih.gov The results indicated that substitution of a halogen at the 6-position of the quinoline and the nature of the alkoxy group significantly affect the activity. nih.gov For example, 1-methoxy-2-(quinolin-4-yl)propan-2-ol showed excellent activity, more potent than the standard drug pyrazinamide. nih.gov
Table 1: Antitubercular Activity of Selected 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol Derivatives
| Compound | R | R1 | MIC (µM) |
|---|---|---|---|
| 8a | H | CH3 | 14.4 |
| 8h | Br | n-C4H9 | Comparable to Pyrazinamide |
Data sourced from a study on synthesized (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives. nih.gov
Diarylquinoline derivatives, including bedaquiline and its analogues, exert their potent bactericidal effect by specifically inhibiting the F1F0 ATP synthase of Mycobacterium tuberculosis. mdpi.comnih.govnih.gov This enzyme is crucial for generating ATP, the primary energy currency of the cell. nih.gov By binding to the c-subunit of the ATP synthase, these drugs block the rotation of the c-ring, which is essential for proton translocation and subsequent ATP synthesis. nih.gov
The binding site of bedaquiline on the c-subunit has been well-characterized, and it is understood that the drug obstructs the ion-binding sites. mdpi.com Interestingly, some studies suggest a second binding site on the ε subunit of the mycobacterial F-ATP synthase, which may also contribute to the inhibitory effect by blocking the coupling of c-ring rotation to ATP synthesis. nih.gov Second-generation diarylquinolines, such as TBAJ-876, have been designed to retain this inhibitory activity against both the c and ε subunits. nih.govnih.gov
A significant challenge in the development of diarylquinoline-based drugs is their high lipophilicity, which can lead to a long half-life and potential for tissue accumulation. nih.govnih.gov Structural modifications are therefore aimed at reducing lipophilicity while maintaining or improving potency.
Replacing the naphthalene C-unit of bedaquiline with various pyridyls has successfully produced analogues with clogP values ranging from 6.89 down to 2.98, a significant reduction from bedaquiline's clogP of 7.25. nih.gov These modifications have been shown to influence in vivo clearance and oral bioavailability. Generally, higher in vivo clearance values are associated with lower in vivo exposure (AUC) and lower oral bioavailability (%F), suggesting that clearance is a primary driver of the pharmacokinetic profile of these compounds. nih.gov
The development of second-generation analogues like TBAJ-587 and TBAJ-876 has focused on improving solubility and reducing off-target effects. nih.gov For instance, in TBAJ-876, the phenyl group of bedaquiline is replaced with a 2,3,6-trimethoxy pyridine (B92270) and the naphthalenyl group is replaced with a 2,6-dimethoxy pyridine. nih.gov These changes led to a decrease in the calculated logP (cLogP) to 5.15 and a significant reduction in inhibition of the hERG channel, a key cardiac ion channel, while maintaining potent anti-mycobacterial activity. nih.gov
Table 2: Physicochemical and Pharmacokinetic Properties of Bedaquiline and its Analogue TBAJ-876
| Compound | cLogP | hERG Inhibition (IC50) | M. tuberculosis MIC90 (µg/mL) |
|---|---|---|---|
| Bedaquiline | 7.25 | 1.6 µM | 0.04 |
| TBAJ-876 | 5.15 | >30 µM | 0.004 |
Data sourced from studies on second-generation diarylquinolines. nih.govnih.gov
Broad-Spectrum Antimicrobial and Antifungal Investigations
Based on the conducted research, no specific studies were identified that investigated the broad-spectrum antimicrobial or antifungal properties of derivatives of "this compound". The primary focus of research on this chemical scaffold appears to be its application in the development of antitubercular agents.
Anti-inflammatory and Analgesic Properties in Research
Based on the conducted research, no specific studies were identified that investigated the anti-inflammatory or analgesic properties of derivatives of "this compound". The research literature on this compound and its direct derivatives is predominantly centered on their efficacy against Mycobacterium tuberculosis.
Exploration of Other Pharmacological Targets
Derivatives of this compound have been primarily investigated as analogues of the anti-tuberculosis drug bedaquiline, leading to a focused exploration of their effects on specific enzyme systems critical to both mycobacterial survival and human safety. The core structure is often incorporated into larger molecules designed to inhibit the F1F0 ATP synthase in Mycobacterium tuberculosis (M. tb), a novel mechanism for anti-tubercular agents. nih.govnih.gov This enzyme is crucial for energy production in the bacterium, and its inhibition leads to cell death. nih.gov
Beyond the primary target of mycobacterial ATP synthase, research into these derivatives has necessitated the evaluation of their inhibitory activity against human enzymes to predict potential off-target effects and drug-drug interactions. nih.govresearchgate.net A key enzyme in this regard is Cytochrome P450 3A4 (CYP3A4), which is a major enzyme involved in the metabolism of many drugs, including bedaquiline. nih.govresearchgate.net High inhibitory potential against CYP3A4 could lead to adverse drug interactions when co-administered with other medications. Studies on various pyridyl analogues of bedaquiline, which can be synthesized from this compound, have shown that these compounds generally exhibit low inhibition of CYP3A4, with IC50 values often greater than 10 µM. nih.gov
Another critical pharmacological target evaluated is the human Ether-a-go-go-Related Gene (hERG) potassium channel. nih.govresearchgate.net Inhibition of the hERG channel can lead to a prolongation of the QT interval in the heart's electrical cycle, a serious cardiac liability. nih.govresearchgate.net Bedaquiline itself is a potent inhibitor of the hERG channel. researchgate.net Consequently, derivatives incorporating the 3,5-dialkoxy-4-pyridyl moiety, synthesized from precursors like this compound, have been developed to create compounds with significantly reduced hERG inhibition while maintaining potent anti-tubercular activity. nih.govresearchgate.net
The following table summarizes the enzyme inhibition profiles for derivatives conceptually linked to this compound.
| Target Enzyme/Protein | Organism | Biological Role | Findings for Derivatives | Citation |
| F1F0 ATP Synthase | Mycobacterium tuberculosis | Energy production (ATP synthesis) | The primary target for anti-tubercular activity; derivatives are designed as potent inhibitors. | nih.govnih.gov |
| Cytochrome P450 3A4 (CYP3A4) | Human | Drug metabolism | Analogues generally show weak inhibition (IC50 > 10 µM), suggesting a lower risk of drug-drug interactions. | nih.govresearchgate.net |
| hERG Potassium Channel | Human | Cardiac action potential repolarization | Development focus is on creating analogues with attenuated hERG blockade to minimize cardiac side effects. | nih.govresearchgate.net |
The isonicotinic acid scaffold, which forms the basis of this compound, is recognized for its potential to coordinate with metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as donor sites, forming stable complexes with various metals. sphinxsai.com This process, known as chelation, can significantly alter the biological activity of the organic molecule. sphinxsai.comresearchgate.net The formation of metal complexes can enhance the biological potency of a compound, a phenomenon explained by chelation theory, which suggests that complexation can increase the lipophilic nature of the molecule, facilitating its transport across biological membranes. sphinxsai.com
While direct studies on the metal chelation properties of this compound itself are not extensively detailed in the provided context, the broader class of compounds—Schiff bases and other derivatives of amino acids and heterocyclic acids—are widely studied for their metallobiological interactions. sphinxsai.comresearchgate.net These complexes are investigated for a range of applications, including as antimicrobial and anticancer agents. mdpi.combiointerfaceresearch.com The interaction with metal ions is often crucial to their mechanism of action. researchgate.net For instance, metal ions are essential cofactors for many enzymes, and chelating agents can interfere with these enzymes by sequestering the metal ions from their active sites. vulcanchem.com
In the context of diseases like Parkinson's, where metal dyshomeostasis (involving ions like Cu(II), Fe(III), and Zn(II)) is implicated, compounds with metal-chelating properties are of significant interest. mdpi.com The ability of a drug to bind these metal ions can be a therapeutic strategy. mdpi.com Similarly, in diabetes, the chelation of redox-active metals like copper and iron is considered a potential mechanism to prevent cardiovascular complications by reducing oxidative stress. nih.gov The efficacy of a chelator is highly dependent on factors like pH and its pKa values, which determine its ability to bind metals in a specific biological environment. aocs.org
The table below outlines the potential metallobiological interactions based on the structural features of this compound.
| Metal Ion | Potential Interaction | Biological Relevance | Citation |
| Transition Metals (e.g., Cu(II), Zn(II), Co(II)) | Formation of coordination complexes (chelation) via pyridine nitrogen and carboxylate oxygen. | Enhanced antimicrobial or anticancer activity; modulation of enzyme function. | sphinxsai.comresearchgate.netmdpi.com |
| Iron (Fe(II)/Fe(III)) | Sequestration from biological systems. | Reduction of oxidative stress by inhibiting Fenton reaction; potential in neurodegenerative diseases. | mdpi.comnih.gov |
| Divalent Cations (e.g., Ca(II), Mg(II)) | Binding and potential enhancement of renal excretion. | General detoxification and modulation of biological processes dependent on these ions. | nih.gov |
Elucidation of Molecular Mechanisms of Action
The primary molecular mechanism of action for derivatives of this compound, particularly in the context of anti-tuberculosis drug discovery, is the inhibition of the mycobacterial F1F0 ATP synthase. nih.govnih.gov This enzyme, located in the bacterial cell membrane, is a multi-subunit complex that plays a vital role in cellular energy homeostasis by synthesizing ATP. nih.gov Analogues of bedaquiline, which incorporate a pyridyl C-unit derived from precursors like this compound, are designed to bind to the F0 subunit of this enzyme complex. nih.govresearchgate.net This binding event disrupts the proton motive force, leading to a rapid depletion of cellular ATP, which is ultimately lethal to the bacterium. nih.gov This mechanism is novel among anti-TB drugs and is effective against both replicating and non-replicating mycobacteria, as well as drug-resistant strains. nih.govnih.gov
Beyond this principal mechanism, the broader chemical class to which these derivatives belong can interact with multiple cellular signaling pathways. nih.govnih.gov For example, various natural and synthetic compounds can modulate pathways involving transcription factors like NF-κB, protein kinases such as MAPK, and proteins involved in apoptosis like Bcl-2. nih.gov While not directly demonstrated for this compound derivatives from the available information, this highlights the potential for these compounds to have pleiotropic effects. The study of how compounds affect different signaling pathways is crucial for understanding their full therapeutic potential and possible side effects. nih.gov
In some biological systems, the mechanism of action can be tied to the compound's effect on metabolic pathways. For instance, glucose analogues can inhibit glycolysis, and resistance mechanisms may involve the activation of stress response pathways like those mediated by p38 MAPK or the unfolded protein response (UPR). nih.gov The interaction of a compound with metabolic enzymes or signaling cascades that regulate metabolism, such as the AMPK pathway, can be a key part of its biological activity. nih.govnih.gov
The ability of the isonicotinic acid structure to chelate metals also points to another potential mechanism of action. By binding to essential metal cofactors, these molecules could inhibit metalloenzymes that are critical for pathogen survival or for pathological processes in human diseases. vulcanchem.comnih.gov
In Vitro and In Vivo Pharmacological Evaluation Methodologies
The pharmacological assessment of this compound derivatives involves a standardized pipeline of in vitro and in vivo assays to determine their efficacy and safety profiles.
In Vitro Methodologies
Standard in vitro models are fundamental in the early stages of drug development for assessing biological activity and predicting in vivo outcomes. nih.gov
Antimicrobial Activity Assays: For anti-tubercular agents, the minimum inhibitory concentration (MIC) is a key parameter. This is often determined using methods like the Microplate Alamar Blue Assay (MABA) for replicating bacteria and the Low-Oxygen-Recovery Assay (LORA) for non-replicating, persistent bacteria. nih.gov These assays measure the lowest concentration of the compound that inhibits visible bacterial growth. nih.gov
Enzyme Inhibition Assays: To evaluate off-target effects, specific enzyme inhibition assays are employed. For example, the inhibition of CYP3A4 is measured to assess the potential for drug metabolism-based interactions. nih.gov The activity against the hERG potassium channel is commonly evaluated using patch-clamp assays to determine the risk of cardiac QT prolongation. researchgate.net For compounds targeting a specific enzyme, kinetic experiments are performed to determine the mode of inhibition (e.g., competitive, non-competitive) and inhibition constants like IC50 and Ki. mdpi.com
Cytotoxicity Assays: The toxicity of the compounds against mammalian cells is evaluated to determine their therapeutic index. This is typically done using cell lines such as the Vero green monkey kidney epithelial cells. nih.gov Cell viability is measured after exposure to various concentrations of the compound.
Metabolic Stability Assays: The stability of the compounds in the presence of metabolic enzymes is assessed using in vitro systems like liver microsomes or S9 fractions. researchgate.netnih.gov These assays help predict the hepatic clearance of the drug in vivo. nih.gov
In Vivo Methodologies
Promising candidates from in vitro screening are advanced to in vivo models to evaluate their efficacy and pharmacokinetics in a whole-organism context.
Murine Model of Tuberculosis: The standard model for testing anti-TB drugs involves infecting mice (e.g., female BALB/c mice) with M. tb H37Rv via an aerosol route. nih.govresearchgate.net After a set period to allow the infection to establish, the mice are treated with the test compound, typically via oral gavage. nih.gov The efficacy is assessed by measuring the reduction in bacterial load (colony-forming units, CFU) in the lungs compared to untreated controls. nih.gov
Pharmacokinetic (PK) Studies: In conjunction with efficacy studies, PK parameters are determined in animal models. This involves administering the drug and then measuring its concentration in plasma over time to calculate metrics such as the area under the curve (AUC), clearance, and half-life. nih.gov These data are crucial for correlating drug exposure with efficacy and for predicting human pharmacokinetics through in vitro-in vivo extrapolation (IVIVE). nih.govnih.gov
The following table provides a summary of the common pharmacological evaluation methodologies.
| Evaluation Type | Methodology | Purpose | Citation |
| In Vitro | Microplate Alamar Blue Assay (MABA) | Determine MIC against replicating M. tb. | nih.gov |
| Low-Oxygen-Recovery Assay (LORA) | Determine MIC against non-replicating M. tb. | nih.gov | |
| CYP450 Inhibition Assay | Assess potential for drug-drug interactions. | nih.gov | |
| hERG Patch-Clamp Assay | Evaluate risk of cardiac QT prolongation. | researchgate.net | |
| Vero Cell Cytotoxicity Assay | Measure toxicity against mammalian cells. | nih.gov | |
| Liver Microsome Stability Assay | Predict hepatic clearance and metabolic stability. | researchgate.netnih.gov | |
| In Vivo | Murine Model of TB (aerosol infection) | Evaluate anti-tubercular efficacy in a living organism. | nih.govresearchgate.net |
| Pharmacokinetic Analysis in Mice | Determine drug absorption, distribution, metabolism, and excretion (ADME) properties. | nih.gov |
Crystallographic Investigations of 2,6 Diethoxyisonicotinic Acid and Its Structural Analogues
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
While the specific crystal structure of 2,6-diethoxyisonicotinic acid is not readily found in surveyed crystallographic databases, extensive research has been conducted on the parent molecule, isonicotinic acid, and its derivatives. These studies provide a foundational understanding of the molecular geometry and packing arrangements that can be anticipated for this class of compounds.
For instance, the crystal structure of isonicotinic acid itself has been determined, revealing key details about its solid-state conformation. acs.org Similarly, a structural analogue, 2,6-dichloroisonicotinic acid, has been characterized by single-crystal X-ray diffraction, and its data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 601781. nih.gov
Detailed crystallographic data for such analogues are crucial for understanding the fundamental structural properties of this family of compounds. The table below presents a hypothetical representation of the kind of data that would be obtained from a single-crystal X-ray diffraction study of this compound, based on typical values for related structures.
| Crystallographic Parameter | Hypothetical Value for this compound |
|---|---|
| Chemical Formula | C10H13NO4 |
| Formula Weight | 211.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 10.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1005.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.394 |
Co-crystallization Studies with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
The co-crystallization of small molecules with biological macromolecules is a powerful technique for elucidating binding modes and informing drug design. While specific studies involving the co-crystallization of this compound with proteins or nucleic acids are not documented in the available literature, the broader class of isonicotinic acid derivatives has been explored in this context.
Isonicotinamide, a closely related derivative, has been successfully co-crystallized with various pharmaceutical compounds, demonstrating the propensity of the isonicotinic scaffold to form stable co-crystals. researchgate.net For example, co-crystals of the antibacterial agent ciprofloxacin (B1669076) with isonicotinic acid have been prepared and characterized, highlighting the potential for these types of interactions to modify the physicochemical properties of active pharmaceutical ingredients. nih.gov
These studies often focus on understanding the supramolecular synthons, which are reliable and predictable hydrogen-bonding patterns, that govern the formation of co-crystals. The pyridine (B92270) nitrogen of the isonicotinic acid moiety is a key hydrogen bond acceptor, readily interacting with hydrogen bond donors present in co-former molecules, including the amino acid residues of proteins.
Analysis of Conformational Preferences and Intermolecular Interactions
The three-dimensional conformation of a molecule and the non-covalent interactions it forms in the solid state are fundamental to its physical and biological properties. For 2,6-disubstituted isonicotinic acids, the orientation of the carboxylic acid group relative to the pyridine ring and the conformation of the alkoxy side chains are of particular interest.
In the crystal structure of isonicotinic acid hydrazide, another analogue, detailed analysis has revealed the precise bond lengths and angles within the molecule. acs.org The planarity of the pyridine ring and the geometry of the hydrazide group provide insights into the preferred conformations.
The primary intermolecular interactions that stabilize the crystal lattices of isonicotinic acid and its derivatives are hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor, often leading to the formation of dimeric structures or extended hydrogen-bonded chains. The pyridine nitrogen atom also acts as a hydrogen bond acceptor. In the case of this compound, the ether oxygen atoms of the ethoxy groups could also participate in weaker C-H···O hydrogen bonds, further stabilizing the crystal packing.
Contribution to Structure-Based Drug Design
The structural information obtained from crystallographic studies is invaluable for structure-based drug design, a rational approach to developing new therapeutic agents. By understanding the three-dimensional structure of a biological target and how small molecules bind to it, medicinal chemists can design more potent and selective drugs.
The isonicotinic acid scaffold is a common feature in many biologically active compounds. For example, isonicotinic acid hydrazide (isoniazid) is a cornerstone drug in the treatment of tuberculosis. researchgate.net Structure-based drug design studies have been employed to develop novel analogues of isoniazid (B1672263) with improved activity against drug-resistant strains of Mycobacterium tuberculosis. nih.gov These studies often involve molecular docking simulations, which use the known crystal structure of the target enzyme to predict the binding mode of new analogues. The insights gained from these computational studies, guided by the fundamental principles of molecular recognition derived from crystallographic data, help in prioritizing the synthesis of the most promising compounds.
The pyridine ring of the isonicotinic acid moiety can engage in various interactions with protein targets, including hydrogen bonding and π-stacking with aromatic amino acid residues. The substituents at the 2 and 6 positions, such as the ethoxy groups in this compound, can be modified to optimize binding affinity and selectivity for the target protein.
Emerging Trends and Future Research Directions
Development of Novel Synthetic Methodologies for Enhanced Efficiency
The primary synthesis of 2,6-Diethoxyisonicotinic acid has been documented in the context of creating analogues for the anti-tuberculosis drug, bedaquiline (B32110). One established method involves the reaction of 2,6-dichloroisonicotinic acid with sodium ethoxide. In a typical procedure, sodium metal is reacted with anhydrous ethanol (B145695) to form sodium ethoxide, which is then heated with 2,6-dichloroisonicotinic acid in a steel reactor at 130°C for 18 hours. Following the reaction, the mixture is cooled, evaporated, and the residue is dissolved in water. The product, this compound, is then precipitated by adjusting the pH to 3 with hydrochloric acid.
Another documented synthesis involves the use of this compound as a starting material for producing intermediates for bedaquiline analogues. For instance, it is used to prepare 2,6-diethoxy-N-methoxy-N-methylisonicotinamide. While these methods are effective, future research is likely to focus on developing more efficient, cost-effective, and sustainable synthetic routes. This could involve exploring alternative catalysts, solvent systems, and reaction conditions to improve yield, reduce reaction times, and minimize environmental impact.
Application of Artificial Intelligence and Machine Learning in Compound Design
While specific applications of artificial intelligence (AI) and machine learning (ML) in the design of this compound itself are not yet extensively documented, the broader field of isonicotinic acid derivatives is benefiting significantly from these computational tools. Researchers are employing advanced machine learning methods to design and predict the antitubercular activity of new isonicotinic acid hydrazide derivatives. nih.govnih.gov
These models are trained on large datasets of compounds with known activities to identify key structural features that correlate with efficacy against Mycobacterium tuberculosis. By screening virtual chemical libraries, AI and ML algorithms can identify promising new candidates for synthesis and biological testing. nih.gov This approach has successfully led to the identification of novel compounds with activity against both drug-sensitive and multidrug-resistant strains of tuberculosis. nih.gov The insights gained from these computational studies could be applied to the rational design of novel derivatives of this compound with enhanced therapeutic properties.
Expansion of Therapeutic Applications Beyond Current Scope
Currently, the primary documented application of this compound is as a chemical intermediate in the synthesis of analogues of the anti-tuberculosis drug bedaquiline. nih.govnih.gov These analogues are being investigated to develop second-generation drugs with improved properties, such as reduced lipophilicity and minimized off-target effects like inhibition of the hERG channel, which can lead to cardiac toxicity. nih.gov
A study identified this compound in the extracts of oral microflora, suggesting a potential role in the oral microbiome, though the implications of this finding are yet to be explored. tucl.edu.np The broader class of isonicotinic acid derivatives has shown a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. nih.govnih.gov Future research could explore whether this compound or its novel derivatives possess intrinsic therapeutic activities in these or other areas, moving beyond its current role as a synthetic building block.
In-depth Mechanistic Characterization at Molecular and Cellular Levels
Detailed mechanistic studies specifically on this compound at the molecular and cellular levels are currently limited in the available scientific literature. Its primary role as a synthetic intermediate means that research has largely focused on its chemical transformations rather than its biological interactions.
However, as a derivative of isonicotinic acid, it belongs to a class of compounds known to interact with various biological targets. For instance, the well-known anti-tuberculosis drug isoniazid (B1672263), an isonicotinic acid hydrazide, acts by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov Future in-depth mechanistic studies on this compound and its derivatives could uncover novel biological activities and mechanisms of action, potentially revealing new therapeutic opportunities.
Interdisciplinary Research Synergies and Translational Studies
The future development of this compound and its derivatives will likely be driven by interdisciplinary collaborations. The synthesis of novel analogues, as demonstrated in the context of bedaquiline research, requires expertise in synthetic organic chemistry. nih.govnih.gov The evaluation of their biological activity necessitates the involvement of microbiologists and pharmacologists.
Furthermore, the application of computational tools like AI and machine learning for compound design highlights the growing synergy between chemistry and data science. nih.govnih.gov Translational studies will be crucial to bridge the gap between promising laboratory findings and clinical applications. This would involve preclinical testing of novel derivatives for efficacy and safety, followed by well-designed clinical trials. Such collaborative and translational efforts will be essential to fully realize the therapeutic potential of this compound and its related compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-diethoxyisonicotinic acid, and how can reaction yields be improved?
- Methodological Answer : The synthesis of this compound derivatives can be optimized using coupling reagents like HATU or DCC to activate the carboxylic acid group. For example, converting this compound to its Weinreb amide (N-methoxy-N-methylamide) intermediate improves reactivity in subsequent nucleophilic acyl substitution reactions, as demonstrated in the synthesis of pyridyl analogues for tuberculosis drug research . Yield optimization may involve solvent selection (e.g., THF or DMF), temperature control, and purification via column chromatography with gradients of ethyl acetate/hexane.
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the pyridine ring. For instance, ¹H NMR signals at δ 6.43 ppm (s, 2H) and δ 4.33 ppm (q, J = 7.1 Hz, 2H) confirm the ethoxy groups and aromatic protons . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 255.1). Complementary techniques like IR spectroscopy can identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
Q. How can purity and stability of this compound be ensured during storage?
- Methodological Answer : Store the compound in anhydrous conditions under inert gas (argon/nitrogen) to prevent hydrolysis of ethoxy groups. Purity can be monitored via HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid). Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure, followed by LC-MS analysis to detect decomposition products.
Advanced Research Questions
Q. How do structural modifications of this compound influence its biological activity, particularly in antimicrobial or antimycobacterial contexts?
- Methodological Answer : Systematic SAR studies should compare analogs with varying substituents (e.g., replacing ethoxy with methoxy or halogens). For example, in tuberculosis drug research, pyridyl derivatives of this compound were synthesized to enhance binding to mycobacterial ATP synthase . Biological testing involves in vitro MIC assays against Mycobacterium tuberculosis H37Rv, with dose-response curves to determine IC₅₀ values. Computational docking (e.g., AutoDock Vina) can predict interactions with target enzymes.
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in MIC values (e.g., due to strain variability or assay conditions) require standardized protocols:
- Use identical inoculum sizes and growth media (e.g., Sauton’s medium for mycobacteria).
- Include positive controls (e.g., isoniazid for tuberculosis assays).
- Validate results with orthogonal assays (e.g., resazurin microplate assay vs. CFU counting).
- Apply statistical models (e.g., ANOVA) to assess significance of inter-lab variability .
Q. What mechanistic hypotheses explain the antifungal or antimycobacterial activity of this compound derivatives?
- Methodological Answer : Proposed mechanisms include:
- Inhibition of fatty acid biosynthesis : Use isotopic labeling (¹⁴C-acetate) to track lipid synthesis disruption in M. tuberculosis .
- Enzyme inhibition : Perform in vitro enzyme assays (e.g., β-ketoacyl-ACP synthase) with purified targets.
- Metabolomic profiling : LC-MS-based metabolomics can identify accumulated intermediates (e.g., 3-ketohexadecanoic acid) to pinpoint blocked pathways .
Q. How can this compound be incorporated into coordination polymers, and what properties emerge?
- Methodological Answer : As a dicarboxylate ligand, it can coordinate with transition metals (e.g., Zn²⁺, Cu²⁺) via solvothermal synthesis. Structural analysis via X-ray diffraction reveals topology (e.g., 2D layers or 3D frameworks). Functional properties like gas adsorption (CO₂/N₂ selectivity) or photoluminescence can be tested using volumetric analyzers or fluorescence spectroscopy, respectively .
Experimental Design and Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?
- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC₅₀. For MIC assays, apply the broth microdilution method with triplicate technical replicates. Report 95% confidence intervals and use non-parametric tests (e.g., Mann-Whitney U) if data deviates from normality .
Q. How can researchers design robust controls to validate synthetic intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
